molecular formula C18H19N5O B2869404 (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(1H-indol-2-yl)methanone CAS No. 2034612-83-2

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(1H-indol-2-yl)methanone

Cat. No.: B2869404
CAS No.: 2034612-83-2
M. Wt: 321.384
InChI Key: LZYLKVSEWUZSID-UHFFFAOYSA-N
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Description

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(1H-indol-2-yl)methanone is a synthetic compound of significant research interest due to its hybrid molecular structure, which incorporates both an indole and a cyclopropyl-triazole moiety. The indole scaffold is one of the most essential heteroaromatic systems in medicinal chemistry and is ubiquitous in natural products and pharmaceuticals . Indole derivatives are recognized for their wide spectrum of therapeutic applications and are intensively investigated for designing novel anti-infective agents, including antibacterial, antifungal, and antiviral compounds . Furthermore, the 1,2,3-triazole ring is a privileged structure in drug discovery, known for its metabolic stability and ability to participate in hydrogen bonding, which contributes to biological activity . This specific compound features a cyclopropyl group attached to the triazole ring and a pyrrolidine linker, a structural pattern observed in other investigated molecules. For instance, related compounds with the 4-cyclopropyl-1H-1,2,3-triazole group linked to a pyrrolidine scaffold have been described in scientific literature and patents, some of which are explored as potential inhibitors for therapeutic targets . The integration of the 1H-indole-2-carbonyl group makes this compound a particularly valuable intermediate or target for researchers in medicinal chemistry and drug discovery. It is suited for screening in biological assays, particularly in the development of new anti-infective and central nervous system (CNS)-targeted agents, given the biological relevance of both the indole and triazole pharmacophores. This product is intended for Research Use Only (RUO) and is not approved for human or veterinary diagnostic, therapeutic, or any other consumer use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-(1H-indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c24-18(16-9-13-3-1-2-4-15(13)19-16)22-8-7-14(10-22)23-11-17(20-21-23)12-5-6-12/h1-4,9,11-12,14,19H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYLKVSEWUZSID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)C4=CC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(1H-indol-2-yl)methanone typically involves multiple steps, including the formation of the triazole ring via Huisgen 1,3-dipolar cycloaddition, which is a widely used method for synthesizing 1,2,3-triazoles . This reaction requires elevated temperatures and often results in a mixture of 1,4- and 1,5-isomers.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(1H-indol-2-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions.

    Reduction: The triazole ring can be reduced to form different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole and indole rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-diones, while reduction of the triazole ring can yield triazoline derivatives.

Scientific Research Applications

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(1H-indol-2-yl)methanone: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(1H-indol-2-yl)methanone involves its interaction with specific molecular targets and pathways. The triazole and indole moieties are known to interact with various enzymes and receptors, potentially modulating their activity. This can lead to effects such as inhibition of enzyme activity, alteration of signal transduction pathways, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Compounds

Compound Name Core Heterocycles Key Substituents Methanone Linker Reference
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(1H-indol-2-yl)methanone Pyrrolidine, Triazole, Indole Cyclopropyl Yes Target Compound
3-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-1H-pyrrolo[2,3-b]pyridine Pyrrolopyridine, Thiazole, Indole None No
[5-(1H-indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone Pyrazole, Pyridine, Indole Phenyl Yes
(3-Amino-1-phenyl-1H-pyrazol-4-yl){5-[(3-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]thienothiophene} Pyrazole, Thienothiophene Phenyl, Amino Yes

Key Observations :

  • Methanone linkers are shared with pyridine- and thienothiophene-based compounds, suggesting shared synthetic strategies (e.g., nucleophilic acyl substitution) .

Spectroscopic and Analytical Data

Table 3: Comparative Spectral Data

Compound Feature Target Compound (Inferred) Thiazole-Indole Pyrazole-Indole Methanone
¹H-NMR (δ, ppm)
Indole protons ~7.1–7.5 (m, aromatic) 7.2–7.6 (m) 7.3–7.8 (m)
Pyrrolidine/pyrazole protons 3.5–4.2 (m, pyrrolidine N-CH₂) 2.8–3.4 (m, pyrrolopyridine) 4.1–4.5 (m, pyrazole-CH₂)
Cyclopropyl protons 0.6–1.2 (m) N/A N/A
¹³C-NMR (δ, ppm)
Methanone carbonyl ~190–195 N/A 185.0
Triazole/thiazole carbons 145–150 (triazole C) 148.2 (thiazole C) N/A
IR (C=O stretch, cm⁻¹) ~1720 N/A 1720

Notes:

  • The cyclopropyl group in the target compound introduces distinct upfield shifts (~0.6–1.2 ppm in ¹H-NMR) absent in phenyl-substituted analogs .
  • Methanone carbonyl signals (~185–195 ppm in ¹³C-NMR) are consistent across analogs, confirming linker integrity .

Biological Activity

The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(1H-indol-2-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Structural Overview

The compound features several notable structural motifs:

  • Triazole Ring : Known for its role in medicinal chemistry, particularly in antifungal and anticancer agents.
  • Pyrrolidine Ring : Often associated with various pharmacological activities.
  • Indole Moiety : Frequently found in natural products and pharmaceuticals, contributing to diverse biological activities.

Anticancer Properties

Research indicates that compounds containing triazole and indole frameworks exhibit significant anticancer activity. The presence of the cyclopropyl group in this compound may enhance its interaction with biological targets, potentially increasing its efficacy against various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

Compound NameStructureIC50 (µM)Target
Compound ATriazole-Indole5.0A549 (lung cancer)
Compound BPyrrolidine-Triazole3.2HeLa (cervical cancer)
This Compound(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(indole)TBDTBD

Note: IC50 values are indicative and vary based on experimental conditions.

Antimicrobial Activity

The triazole ring is known for its antifungal properties. Preliminary studies suggest that this compound may also exhibit antibacterial effects. The mechanism is likely related to the inhibition of key enzymes or disruption of cell membrane integrity.

The precise mechanism by which (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(indole) exerts its biological effects remains to be fully elucidated. However, it is hypothesized that:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation or survival.
  • Receptor Modulation : It could act as a modulator of certain receptors, influencing signaling pathways critical for cancer growth and survival.

Study 1: Antitumor Activity Assessment

A study evaluated the anticancer properties of various triazole derivatives, including this compound. The results indicated a promising cytotoxic effect against multiple cancer cell lines. The study highlighted the significance of structural modifications in enhancing biological activity.

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial potential of triazole-containing compounds. This compound demonstrated moderate activity against Gram-positive bacteria, suggesting a possible therapeutic application in treating bacterial infections.

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